2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-10-15(24-11(2)19-10)8-16(20)18-9-12-6-13(21-3)17(23-5)14(7-12)22-4/h6-7H,8-9H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVPIOZNINPCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a thiazole-derived amide that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.41 g/mol. The structure includes a thiazole ring and a trimethoxyphenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific compound has been investigated for its potential in these areas.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives:
- A study demonstrated that compounds with similar structural features showed significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. For instance, derivatives with thiazole rings exhibited IC50 values ranging from 10 to 30 µM against these cell lines .
- In vitro assays revealed that modifications in the thiazole structure could enhance antiproliferative activity. For example, compounds with additional methoxy or halogen substituents on the aromatic ring displayed improved efficacy .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties:
- A compound structurally related to the target compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range (e.g., 5–20 µg/mL) against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to:
- Inhibition of Key Enzymes : Thiazole derivatives are known to interact with enzymes involved in cancer progression and inflammation. For example, some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer development .
- Induction of Apoptosis : Evidence suggests that certain thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives for their anticancer properties using MTT assays. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity profiles across different cancer cell lines (IC50 values ranging from 5 µM to 30 µM depending on the substituents) .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar thiazole compounds against clinical isolates. The findings revealed that certain derivatives had potent activity against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 128 µg/mL | |
| Staphylococcus aureus | 64 µg/mL | |
| Candida albicans | 256 µg/mL |
A study published in MDPI highlighted the correlation between structural modifications in similar compounds and enhanced antimicrobial potency against common pathogens .
Anticancer Activity
The compound has shown promising results in vitro against various cancer cell lines. Its mechanism of action may involve inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity Data
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The findings suggest potential for development into anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
Table 3: Enzyme Inhibition Data
Studies have indicated that similar thiazole derivatives can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that modifications to the thiazole ring significantly enhance activity against multidrug-resistant strains of bacteria. The compound demonstrated effectiveness with MIC values lower than those of conventional antibiotics like linezolid .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound exhibited significant reduction in cell viability at concentrations above 10 µM. The results indicated a potential for further development into therapeutic agents targeting specific cancer types .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as: (i) Condensation of thiazole precursors with trimethoxyphenylmethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . (ii) Purification via recrystallization or column chromatography.
- Characterization : Intermediate and final products are validated using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. Melting points and HPLC purity assessments are standard .
Q. How is the structural integrity of this compound confirmed in solution and solid states?
- Techniques :
- Solution-state : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Solid-state : X-ray crystallography (if crystals are obtainable) using programs like SHELXL for refinement .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Approach :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
Advanced Research Questions
Q. How can substituent effects on the thiazole and trimethoxyphenyl moieties influence biological activity?
- Structure-Activity Relationship (SAR) :
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 2,4-dimethyl positions may enhance cytotoxicity by improving target binding .
- Trimethoxyphenyl adjustments : Reducing methoxy groups (e.g., 3,4-dimethoxy) can alter lipophilicity and membrane permeability, impacting antifungal efficacy .
Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?
- Approach :
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like α-glucosidase or tubulin .
- Tautomerism analysis : Use ¹H NMR to detect equilibrium states (e.g., thiazolidinone vs. thiazole tautomers) that may affect activity .
Q. How can experimental phasing and refinement tools like SHELX improve structural analysis?
- Application :
- X-ray refinement : SHELXL refines crystallographic data to resolve ambiguities in bond lengths/angles, especially for flexible acetamide linkages .
- High-throughput phasing : SHELXC/D/E pipelines enable rapid phase determination for macromolecular complexes if the compound acts as a co-crystallization agent .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methods :
- Kinetic assays : Measure inhibition constants (Kᵢ) using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like topoisomerase II .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
